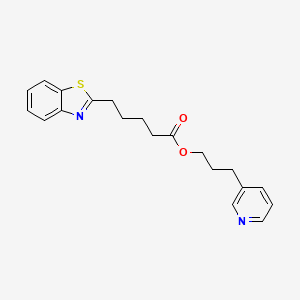![molecular formula C12H9Cl2F3N4O2 B7550256 2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7550256.png)
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide, commonly known as 'prothioconazole', is a systemic fungicide. It is widely used in agriculture to control various plant diseases caused by fungi. Prothioconazole belongs to the triazole group of fungicides and is known for its broad-spectrum activity against a wide range of plant pathogens.
Mécanisme D'action
Prothioconazole works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, resulting in the death of the fungus.
Biochemical and Physiological Effects:
Prothioconazole has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. It is important to follow proper safety precautions when using prothioconazole to minimize its impact on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Prothioconazole is a highly effective fungicide and has been widely used in agriculture to control various plant diseases. However, its use in laboratory experiments is limited due to its potential toxicity to certain organisms. Researchers must take proper safety precautions when using prothioconazole in the laboratory.
Orientations Futures
There are several areas of research that could be explored in relation to prothioconazole. These include:
1. The development of new formulations of prothioconazole that are more environmentally friendly and have reduced impact on non-target organisms.
2. The investigation of the potential use of prothioconazole as an antifungal agent for the treatment of human fungal infections.
3. The study of the molecular mechanisms of prothioconazole resistance in fungi and the development of new strategies to overcome this resistance.
4. The exploration of the potential use of prothioconazole in the control of plant diseases in organic farming systems.
Conclusion:
Prothioconazole is a highly effective fungicide that has been widely used in agriculture to control various plant diseases. It works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. While it has low toxicity to mammals and birds, it can be toxic to aquatic organisms and bees. Prothioconazole has potential as an antifungal agent for the treatment of human fungal infections, and there are several areas of research that could be explored to further our understanding of its properties and potential applications.
Méthodes De Synthèse
The synthesis of prothioconazole involves the reaction of 2,4-dichlorophenol with N-(trifluoromethyl)isothiocyanate to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 1,2,4-triazole-3-amine to form prothioconazole.
Applications De Recherche Scientifique
Prothioconazole has been extensively studied for its antifungal activity and has been found to be highly effective against many plant pathogens. It is commonly used in the control of diseases in crops such as wheat, barley, corn, and soybean. Research has also shown that prothioconazole has potential as an antifungal agent for the treatment of human fungal infections.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N4O2/c1-5(23-8-3-2-6(13)4-7(8)14)9(22)18-11-19-10(20-21-11)12(15,16)17/h2-5H,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVSJTVUVJVESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NNC(=N1)C(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-[[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7550178.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-methoxybenzenesulfonamide](/img/structure/B7550196.png)

![[4-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]benzoyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7550204.png)

![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7550214.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B7550236.png)
![2-[[4-(3-Chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone](/img/structure/B7550239.png)
![3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
![N-(2-benzylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550267.png)
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)
